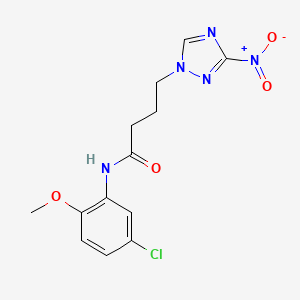![molecular formula C14H13NO B5671548 2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)
2,4,8-trimethylfuro[3,2-c]quinoline
Übersicht
Beschreibung
2,4,8-trimethylfuro[3,2-c]quinoline is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 211.099714038 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Leishmania APRT Enzyme Inhibition The compound 4,7,8-trimethoxyfuro[2,3-b]quinoline, related to 2,4,8-trimethylfuro[3,2-c]quinoline, exhibits inhibitory activity against the enzyme adenine phosphoribosyltransferase (APRT) from Leishmania, a tropical parasite. This could have implications for treating diseases caused by this parasite (Napolitano et al., 2003).
Polymethine Dyes Synthesis Derivatives of pyrrolo[3,2-c]quinoline, similar to this compound, are used to form quaternary salts that lead to the creation of polymethine dyes. These dyes have unique absorption spectra in solutions with various acidities, indicating potential applications in materials science and chemistry (Mikhailenko et al., 1982).
Transition-Metal-Catalyzed C–H Functionalization The broader family of quinolines, including compounds like this compound, undergoes C–H functionalization catalyzed by transition metals. This process is significant for synthesizing various substituted quinolines, useful in pharmaceutical and material science research (Iwai & Sawamura, 2015).
Synthesis from Biomass Indolo[3,2-c]quinolines, a class similar to this compound, can be synthesized from furfural, a product derived from biomass including agricultural and forestry wastes. This synthesis method is used for producing antimalarial alkaloids and their derivatives, indicating its potential in medicinal chemistry (Uchuskin et al., 2012).
Photovoltaic Properties in Organic-Inorganic Diodes Derivatives of pyrano[3,2-c]quinoline, closely related to this compound, have shown photovoltaic properties when used in organic-inorganic heterojunction diodes. These compounds demonstrate potential in solar energy conversion and photodiode technology (Zeyada et al., 2016).
Corrosion Inhibition Quinoline and its derivatives are widely recognized for their anti-corrosive properties. These compounds, including those similar to this compound, effectively form stable chelating complexes with metal surfaces, suggesting applications in corrosion inhibition and material protection (Verma et al., 2020).
Antioxidant Activity Compounds like 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline, related to this compound, demonstrate significant antioxidant activity. This opens up potential applications in chemistry and pharmacology, particularly in the development of new antioxidants (Kuzmin et al., 2008).
DSC and Physico-Chemical Properties Study The study of physico-chemical properties, including differential scanning calorimetry (DSC) and Fourier transform infrared spectrometer (FTIR) analysis, of pyridoquinoline derivatives (related to this compound) can provide insights into the stability and compatibility of these compounds in pharmaceutical and chemical applications (Abbas et al., 2008).
Eigenschaften
IUPAC Name |
2,4,8-trimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-4-5-13-12(6-8)14-11(10(3)15-13)7-9(2)16-14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJIWMACJMSMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C(N=C2C=C1)C)C=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5671465.png)
![16-Amino-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B5671471.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5671474.png)
![2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671482.png)
![5-methyl-N-{2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5671483.png)
![2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5671502.png)

![2-ethyl-8-[4-(3-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5671534.png)
![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)

![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)

![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)
![(3aR,6aR)-N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B5671576.png)
